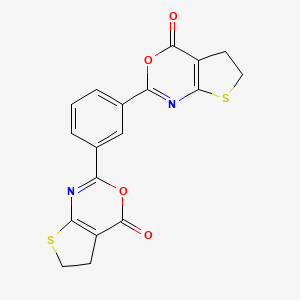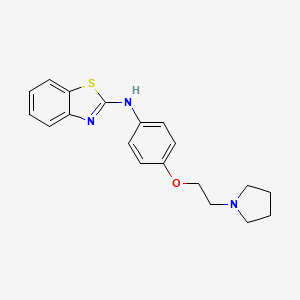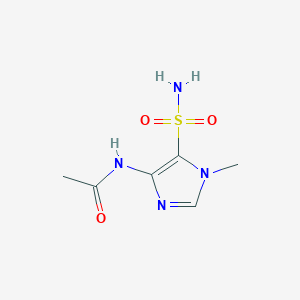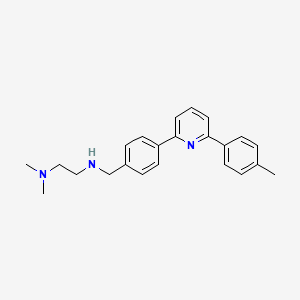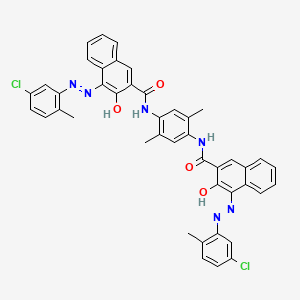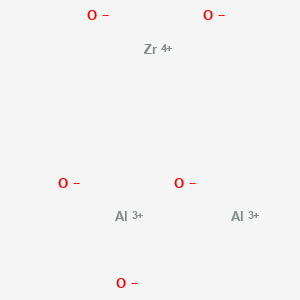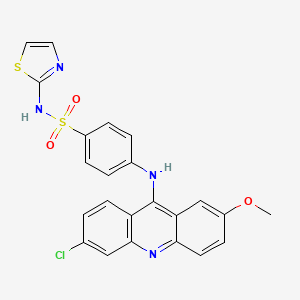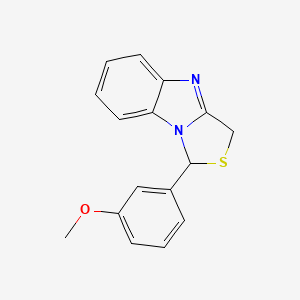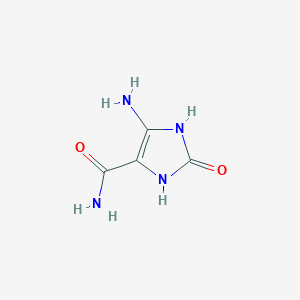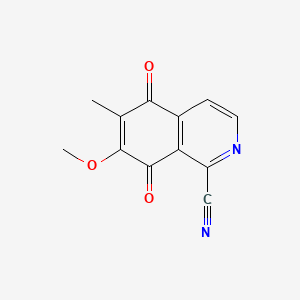
1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione is a chemical compound belonging to the isoquinolinequinone family
Preparation Methods
The synthesis of 1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione typically involves several steps. One common method starts with the catalytic reduction of 7-methoxy-6-methyl-8-nitroisoquinoline to produce 8-aminoisoquinoline. This intermediate is then oxidized using potassium nitrosodisulfonate (Fremy’s salt) to yield the desired isoquinolinequinone .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations often include the use of more efficient catalysts and reaction conditions to improve yield and reduce costs.
Chemical Reactions Analysis
1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to its hydroquinone form.
Substitution: The methoxy and cyano groups can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like Fremy’s salt and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione involves its interaction with various molecular targets. The compound’s quinone structure allows it to participate in redox reactions, which can disrupt cellular processes in microorganisms, leading to antimicrobial effects. Additionally, its ability to form reactive intermediates can be harnessed in chemical synthesis and material science applications.
Comparison with Similar Compounds
1-Cyano-7-methoxy-6-methyl-5,8-dihydroisoquinoline-5,8-dione is similar to other isoquinolinequinones such as:
Renierone: Another isoquinolinequinone with antimicrobial properties.
Mimosamycin: A naturally occurring antibiotic with a similar quinone structure.
Saframycins: A group of antibiotics with structural similarities to isoquinolinequinones.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
86433-72-9 |
|---|---|
Molecular Formula |
C12H8N2O3 |
Molecular Weight |
228.20 g/mol |
IUPAC Name |
7-methoxy-6-methyl-5,8-dioxoisoquinoline-1-carbonitrile |
InChI |
InChI=1S/C12H8N2O3/c1-6-10(15)7-3-4-14-8(5-13)9(7)11(16)12(6)17-2/h3-4H,1-2H3 |
InChI Key |
ADTCOIHDNNOMEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1=O)C=CN=C2C#N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


